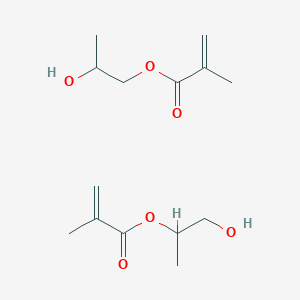

2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol, also known as hydroxypropyl methacrylate, is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . This compound is widely used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol typically involves the esterification of methacrylic acid with 1,2-propanediol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol undergoes various chemical reactions, including:

Polymerization: This compound can polymerize in the presence of free radical initiators, such as benzoyl peroxide, to form polymers used in coatings and adhesives.

Esterification and Transesterification: It can participate in esterification and transesterification reactions to form different esters.

Common Reagents and Conditions

Polymerization: Free radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

Esterification: Acid catalysts such as sulfuric acid are used under reflux conditions.

Major Products Formed

Scientific Research Applications

2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol involves its ability to undergo polymerization and form cross-linked networks. These networks provide mechanical strength and stability to the materials in which it is used . The molecular targets and pathways involved include the formation of covalent bonds between the monomer units, leading to the creation of a three-dimensional polymer network .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol is unique due to its ability to form hydrogels and its wide range of applications in various fields, including medicine and industry . Its chemical structure allows for versatile modifications, making it suitable for specialized applications .

Biological Activity

2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol, commonly known as 2-hydroxypropyl methacrylate (HPMA), is an important compound in the field of polymer chemistry and has diverse applications in various industries. This article delves into the biological activity of this compound, focusing on its toxicity, metabolic pathways, and potential therapeutic uses.

- Chemical Formula : C₅H₁₀O₃

- CAS Number : 27813-02-1

- Molecular Weight : 130.14 g/mol

Metabolism and Toxicity

The metabolism of this compound primarily involves hydrolysis by carboxylesterases, leading to the formation of methacrylic acid and 1,2-propanediol. Studies indicate that this hydrolysis occurs at physiological pH (6.5) and temperature (37 °C) in vitro, catalyzed by non-specific esterases such as porcine liver esterase .

Toxicological Profile

- Acute Toxicity : The compound exhibits low acute toxicity. The median lethal dose (LD50) in rats exceeds 2000 mg/kg body weight, indicating a relatively safe profile for oral exposure .

- Dermal Exposure : Similar low toxicity is noted for dermal exposure, making it suitable for various applications without significant health risks.

Antimicrobial Properties

Research has indicated that HPMA possesses antimicrobial properties. A study demonstrated that HPMA can inhibit the growth of certain bacteria and fungi, suggesting its potential use as an antimicrobial agent in medical applications .

Cytotoxicity

In vitro studies have shown that HPMA can induce cytotoxic effects on various cell lines. The cytotoxicity is dose-dependent, with higher concentrations leading to increased cell death. This property raises questions about its safety in biomedical applications where cell viability is crucial .

Case Studies

- Case Study on Wound Healing :

- Case Study on Drug Delivery Systems :

Research Findings Summary Table

Properties

IUPAC Name |

1-hydroxypropan-2-yl 2-methylprop-2-enoate;2-hydroxypropyl 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H12O3/c1-5(2)7(9)10-4-6(3)8;1-5(2)7(9)10-6(3)4-8/h2*6,8H,1,4H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLLQJNPAVQPSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OC(=O)C(=C)C.CC(COC(=O)C(=C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.